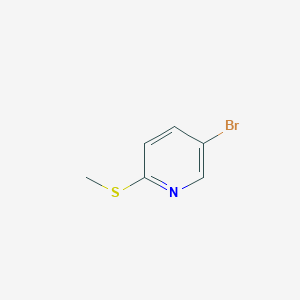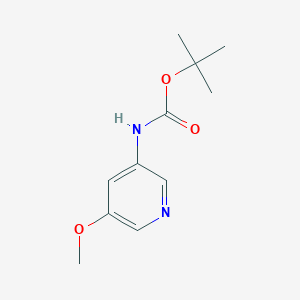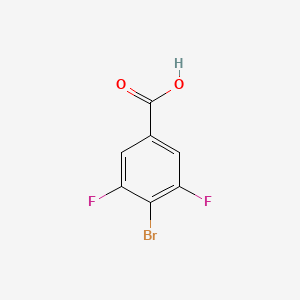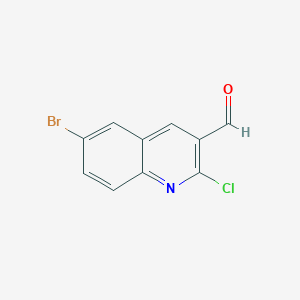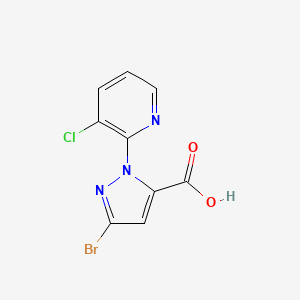
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is notable for its applications in the field of agrochemicals, particularly as an intermediate in the synthesis of insecticides. Its structure features a pyrazole ring substituted with bromine and a chloropyridinyl group, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
A structurally similar compound, rynaxypyre, is known to act as a potent and selective ryanodine receptor activator . Ryanodine receptors are intracellular calcium channels that play a crucial role in muscle contraction and neuronal signaling.
Mode of Action
Based on the action of rynaxypyre, it can be inferred that 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylic acid might interact with its targets (potentially ryanodine receptors) to modulate the release of calcium, thereby affecting muscle contraction and neuronal signaling .
Result of Action
If it acts similarly to rynaxypyre, it could potentially cause changes in muscle contraction and neuronal signaling due to its influence on calcium release .
Biochemical Analysis
Biochemical Properties
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit insecticidal and fungicidal activities . It interacts with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity. For instance, it has been observed to interact with ryanodine receptors, which are critical for calcium ion regulation in cells . These interactions can lead to alterations in cellular processes, highlighting the compound’s potential as a biochemical tool or therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ryanodine receptors can affect calcium signaling pathways, which are crucial for muscle contraction and other cellular functions . Additionally, the compound’s fungicidal activity suggests it can disrupt cellular processes in fungi, leading to inhibited growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a potent and selective activator of ryanodine receptors, leading to increased calcium release from intracellular stores . This activation can result in various downstream effects, including enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to fit into the binding sites of these receptors, facilitating its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, particularly in calcium signaling pathways. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent or biochemical tool.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced calcium signaling and improved muscle function . At higher doses, it can lead to toxic or adverse effects, including disrupted cellular processes and potential toxicity . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with ryanodine receptors suggests it may influence calcium metabolism and related pathways . Additionally, its fungicidal activity indicates it can affect metabolic flux and metabolite levels in fungi, leading to inhibited growth and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on calcium signaling and other cellular processes . Targeting signals and post-translational modifications may influence its localization, ensuring it reaches the appropriate sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:
Halogenation: The initial step often involves the halogenation of a suitable pyrazole precursor to introduce the bromine atom at the desired position.
Coupling Reaction: The chloropyridinyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes:
Automated Reactors: Use of automated reactors to control temperature, pressure, and reagent addition.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, particularly in the synthesis of insecticides.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules, particularly in the agrochemical industry.
Scientific Research Applications
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new insecticides.
Biology: Studied for its potential biological activities, including insecticidal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, although its primary use remains in agrochemicals.
Industry: Utilized in the production of insecticides that protect crops from pests, contributing to agricultural productivity.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: Another pyrazole derivative used as an insecticide, known for its high efficacy and low toxicity to non-target organisms.
Cyantraniliprole: Similar in structure and function, used for controlling a wide range of insect pests.
Cyclaniliprole: A newer compound with similar applications in pest control.
Uniqueness
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various agrochemicals, particularly those targeting insect pests through novel mechanisms of action.
Properties
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORBXGROTPOMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469045 | |
| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500011-86-9 | |
| Record name | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500011869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in current research?
A1: This compound serves as a crucial intermediate in the synthesis of chlorantraniliprole [, , , , , , , ], a novel insecticide.
Q2: Can you describe the typical synthesis route for 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid?
A2: The synthesis generally begins with 2,3-dichloropyridine as the starting material. The process involves several steps:
- Hydrazinolysis: 2,3-dichloropyridine reacts with hydrazine to form 3-chloro-2-hydrazinylpyridine. [, , , ]
- Cyclization: The hydrazine derivative is then cyclized using diethyl maleate to yield a pyrazolidine carboxylate derivative. [, , , ]
- Bromination: Bromination of the pyrazolidine derivative typically occurs using phosphorus oxybromide or a combination of benzenesulfonyl chloride and hydrogen bromide. [, ]
- Dehydrogenation: The brominated product undergoes dehydrogenation, often using potassium persulfate or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). [, ]
- Hydrolysis: Finally, hydrolysis of the resulting ester yields 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. [, , , ]
Q3: What are the advantages of using phosphorus oxybromide as a brominating agent in this synthesis?
A3: Research suggests that employing phosphorus oxybromide as the brominating agent simplifies the experimental procedure and accelerates the reaction rate. Additionally, impurities tend to remain within the aqueous layer during extraction, leading to improved product yield and purity. []
Q4: Are there alternative synthetic pathways for producing this compound?
A4: Yes, researchers have explored different approaches to synthesizing pyrazole acids, including the target compound. One study investigated four distinct synthetic methods, ultimately identifying the most suitable route for industrial-scale production. []
Q5: How is the structure of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid confirmed?
A5: The final product and intermediate compounds are characterized and confirmed using spectroscopic techniques, primarily ¹H NMR (Nuclear Magnetic Resonance) spectroscopy and sometimes complemented by ¹³C NMR and HRMS (High-Resolution Mass Spectrometry). [, , , , ]
Q6: What are the reported yields for the synthesis of this compound?
A6: Reported yields for the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid vary depending on the specific reaction conditions and reagents used. Studies have reported overall yields ranging from approximately 39.5% to 41.87% based on the starting material, 2,3-dichloropyridine. [, ]
Q7: Are there any studies focusing on modifying the ester group of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid?
A7: Yes, one study investigated the synthesis of a series of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters. They utilized DDQ as an oxidant for the oxidative dehydrogenation of corresponding dihydro-pyrazole esters. This method demonstrated high yields and broad applicability. []
Q8: What is the significance of studying the synthesis of chlorantraniliprole?
A8: Chlorantraniliprole represents a new class of insecticides with potential agricultural applications. Therefore, understanding and optimizing its synthesis, which involves 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as a key intermediate, holds significant importance for developing efficient and cost-effective production methods. [, ]
Q9: Is there research on synthesizing similar compounds with structural variations?
A9: While the provided research focuses on 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, one study delves into synthesizing cyclaniliprole [], another insecticide. This synthesis utilizes a similar route but involves different starting materials and reactions, highlighting the exploration of structural variations within this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
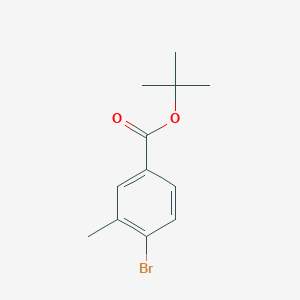
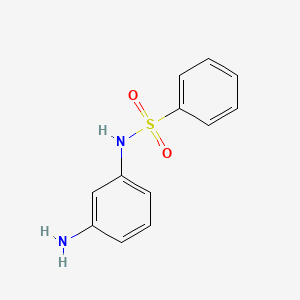
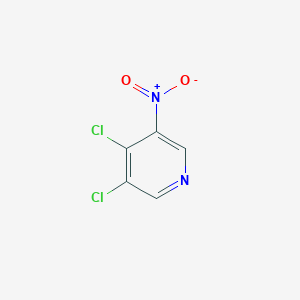
![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)


